Scientific Field: Proteomics
Summary of the Application: 2-Bromo-N-butylacetamide is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis of protein structure and in the study of biochemical processes involving proteins.
Scientific Field: Organic Chemistry
Summary of the Application: 2-Bromo-N-butylacetamide has been studied in the reaction with olefins . This reaction leads to the formation of 2-bromo-N-bromoacetimidates, a new class of compounds .
Methods of Application: The reaction involves a free radical reaction of N-bromoacetamide with itself to form N,N-dibromoacetamide (NDBA), followed by ionic addition of NDBA to the double bond .
Results or Outcomes: The stoichiometry of the reaction is: olefin + 2 NBA + adduct + acetamide .
Scientific Field: Biochemistry
Summary of the Application: 2-Bromo-N-butylacetamide is used in biochemical research . Biochemistry involves the study of chemical processes within and relating to living organisms. This compound could be used in various biochemical analyses and experiments.
2-Bromo-N-butylacetamide is an organic compound characterized by the molecular formula and a molecular weight of approximately 194.07 g/mol. This compound features a bromine atom bonded to the second carbon of the acetamide group, with a butyl group attached to the nitrogen atom. The structure of 2-Bromo-N-butylacetamide contributes to its unique chemical properties, making it valuable in various synthetic applications and research contexts. Its reactivity is primarily attributed to the presence of the bromine atom, which acts as a good leaving group in
Due to the lack of specific research on 2-bromo-N-butyl-acetamide, it's important to consider general safety principles when handling unknown organic compounds. This includes:
These reactions highlight the versatility of 2-Bromo-N-butylacetamide as a building block in organic synthesis.
The synthesis of 2-Bromo-N-butylacetamide typically involves bromination of N-butylacetamide. Common methods include:
The general reaction can be represented as follows:
This method effectively introduces the bromine atom into the acetamide structure.
2-Bromo-N-butylacetamide finds utility in various fields:
Research on interaction studies involving 2-Bromo-N-butylacetamide focuses on its reactivity with different nucleophiles and electrophiles. These studies help elucidate its potential roles in drug development and biological systems. The unique structure allows it to interact with various molecular targets, influencing its efficacy and applications in medicinal chemistry .
Several compounds share structural similarities with 2-Bromo-N-butylacetamide, each possessing unique characteristics that influence their reactivity and applications:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
N-butylacetamide | Lacks bromine; more stable | |
2-Bromo-N,N-dibutylacetamide | Contains two butyl groups; higher molecular weight | |
2-Chloro-N-butylacetamide | Chlorine instead of bromine; different reactivity |
These comparisons illustrate how variations in halogen substitution and alkyl group size affect reactivity and potential applications, highlighting the uniqueness of 2-Bromo-N-butylacetamide as a versatile compound in synthetic chemistry .